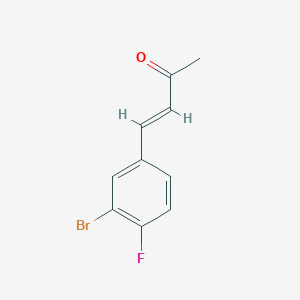![molecular formula C10H20N2O3 B13612024 tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate CAS No. 2306252-54-8](/img/structure/B13612024.png)
tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate: is a chemical compound with a complex structure that includes a pyrrolidine ring, a hydroxyl group, and a tert-butyl carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, it can be used as a protecting group for amines, allowing for selective reactions to occur without interference from the amine group .
Industry: Used in the production of specialty chemicals and materials, including polymers and resins .
Mecanismo De Acción
The mechanism by which tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the carbamate moiety can interact with enzymes and receptors. These interactions can modulate the activity of the target molecules and pathways involved .
Comparación Con Compuestos Similares
- tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate
- tert-butyl N-{[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate
- tert-butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate
Comparison:
- tert-butyl N-{[(2S,4S)-4-fluoropyrrolidin-2-yl]methyl}carbamate has a fluorine atom, which can significantly alter its reactivity and interactions compared to the hydroxyl group.
- tert-butyl N-{[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl}carbamate contains a methoxymethyl group, which can affect its solubility and stability.
- tert-butyl (2S,4S)-4-hydroxy-2-methylpyrrolidine-1-carboxylate has a methyl group instead of a methylene group, influencing its steric and electronic properties .
These comparisons highlight the unique features of tert-butyl N-{[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl}carbamate, making it a valuable compound in various research and industrial applications.
Propiedades
Número CAS |
2306252-54-8 |
|---|---|
Fórmula molecular |
C10H20N2O3 |
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
tert-butyl N-[[(2S,4S)-4-hydroxypyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7-4-8(13)6-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8-/m0/s1 |
Clave InChI |
AEEDNTYVDBGMCS-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](CN1)O |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CC(CN1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


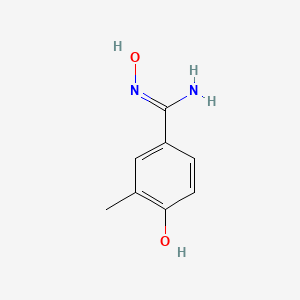
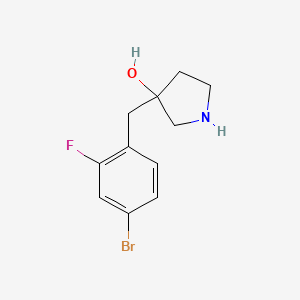
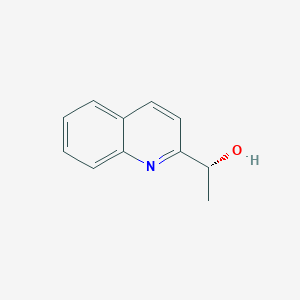
![(4R)-2-[3-(difluoromethoxy)phenyl]-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13611969.png)
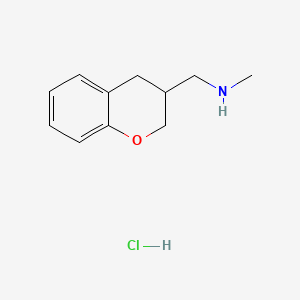
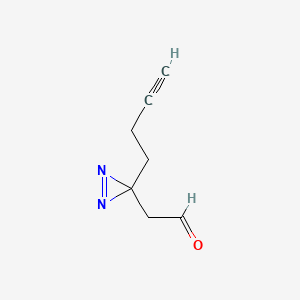
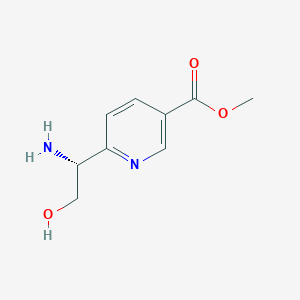
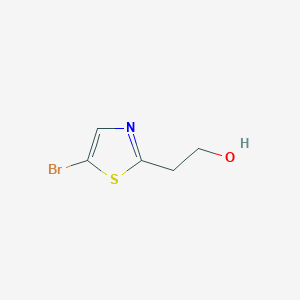
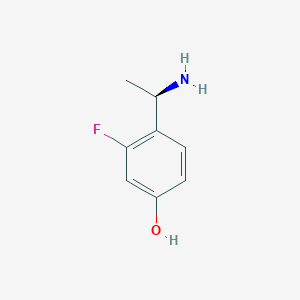

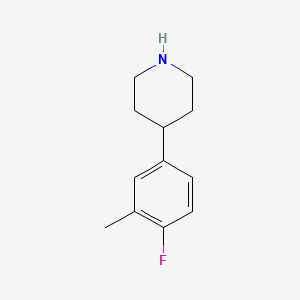
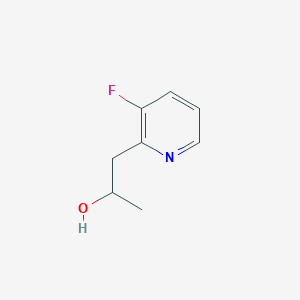
![rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride](/img/structure/B13612032.png)
